Cas no 1822530-47-1 ((R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid)

(R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 1822530-47-1
- (R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid
- (S)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid
- SCHEMBL5354771
- EN300-1071191
-
- インチ: 1S/C12H22N2O5/c1-12(2,3)19-11(17)13-9(10(15)16)8-14-4-6-18-7-5-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)
- InChIKey: MBIZSSCBPBRSDT-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC1)CC(C(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 274.15287181g/mol
- どういたいしつりょう: 274.15287181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 88.1Ų
(R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1071191-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid |
1822530-47-1 | 10g |
$4176.0 | 2023-05-25 | ||
Enamine | EN300-1071191-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid |
1822530-47-1 | 95% | 0.25g |
$774.0 | 2023-10-28 | |
Enamine | EN300-1071191-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid |
1822530-47-1 | 95% | 0.1g |
$741.0 | 2023-10-28 | |
Enamine | EN300-1071191-10g |
2-{[(tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid |
1822530-47-1 | 95% | 10g |
$3622.0 | 2023-10-28 | |
Enamine | EN300-1071191-1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid |
1822530-47-1 | 95% | 1g |
$842.0 | 2023-10-28 | |
Enamine | EN300-1071191-5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid |
1822530-47-1 | 95% | 5g |
$2443.0 | 2023-10-28 | |
Enamine | EN300-1071191-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid |
1822530-47-1 | 95% | 0.5g |
$809.0 | 2023-10-28 | |
Enamine | EN300-1071191-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid |
1822530-47-1 | 5g |
$2816.0 | 2023-05-25 | ||
Enamine | EN300-1071191-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid |
1822530-47-1 | 95% | 0.05g |
$707.0 | 2023-10-28 | |
Enamine | EN300-1071191-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid |
1822530-47-1 | 1g |
$971.0 | 2023-05-25 |
(R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
(R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acidに関する追加情報
Introduction to (R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic Acid (CAS No. 1822530-47-1)
(R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid, identified by the CAS number 1822530-47-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound belongs to a class of molecules known for their versatile applications in drug development, particularly in the synthesis of chiral intermediates and active pharmaceutical ingredients (APIs). The presence of both a tert-butoxycarbonyl (Boc) group and a morpholine moiety in its structure imparts unique chemical properties that make it a valuable building block in medicinal chemistry.
The Boc group, specifically the tert-butoxycarbonyl protecting group, is widely employed in peptide synthesis and other organic transformations to protect amino groups during chemical reactions. This protection is crucial for ensuring the correct sequence and stability of biologically active molecules. On the other hand, the morpholine ring contributes to the compound's solubility and bioavailability, making it an attractive candidate for further derivatization and development into therapeutic agents.
In recent years, there has been a growing interest in the development of enantiomerically pure compounds due to their enhanced pharmacological activity and reduced side effects. The (R)-configuration of this compound, as indicated by its name, ensures that it is a single enantiomer, which is essential for many drug applications. The synthesis of such chiral compounds often requires sophisticated methodologies, including asymmetric catalysis and resolution techniques, which highlight the compound's importance in advanced chemical research.
Recent studies have demonstrated the utility of (R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid in the development of novel pharmaceuticals. For instance, researchers have explored its use as an intermediate in the synthesis of protease inhibitors, which are critical for treating various diseases, including HIV and cancer. The morpholine moiety has been shown to enhance binding affinity to target enzymes, while the Boc-protected amino group allows for controlled modifications during drug design.
The compound's structural features also make it a promising candidate for use in peptidomimetics, where modifications to natural peptides can lead to improved pharmacokinetic properties. By incorporating this building block into larger molecular frameworks, scientists can create innovative therapeutic agents with tailored biological activities. The versatility of (R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid lies in its ability to be functionalized in multiple ways, allowing for diverse chemical modifications that can be fine-tuned to meet specific pharmacological requirements.
Advances in synthetic methodologies have further enhanced the accessibility of this compound, making it more readily available for research and development purposes. Techniques such as flow chemistry and continuous manufacturing have enabled the efficient production of chiral intermediates like this one, reducing costs and improving scalability. These innovations are crucial for translating laboratory discoveries into commercially viable pharmaceuticals.
The role of computational chemistry and molecular modeling has also been instrumental in understanding the behavior of (R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid in various biological systems. By simulating interactions with biological targets, researchers can predict potential drug candidates and optimize their properties before experimental validation. This interdisciplinary approach underscores the importance of integrating computational tools with traditional synthetic chemistry to accelerate drug discovery.
In conclusion, (R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile applications make it a valuable tool for developing new therapeutic agents. As research continues to uncover new synthetic strategies and biological insights, this compound is poised to play an increasingly important role in the future of medicine.
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